

Physicochemical properties of (4-Methyloxan-4-yl)methanamine

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Compound of Interest

Compound Name: (4-Methyloxan-4-yl)methanamine

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An In-Depth Technical Guide to the Physicochemical Properties of **(4-Methyloxan-4-yl)methanamine**

Abstract

(4-Methyloxan-4-yl)methanamine is a substituted cyclic ether amine that is emerging as a valuable building block in modern medicinal chemistry, particularly in the synthesis of novel chemical entities for targeted protein degradation.^[1] Its unique topology, combining a hydrophilic aminomethyl group with a moderately lipophilic tetrahydropyran (oxane) core, presents a distinct profile of physicochemical properties. Understanding these properties—namely its basicity (pKa), lipophilicity (logP), and solubility—is paramount for researchers in drug discovery and development. These parameters govern a molecule's behavior in biological systems, influencing everything from formulation and absorption to membrane permeability and target engagement. This guide provides a comprehensive analysis of the core physicochemical properties of **(4-Methyloxan-4-yl)methanamine**, details robust experimental protocols for their determination, and offers expert insights into the practical implications of these characteristics for scientific research.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. **(4-Methyloxan-4-yl)methanamine** is a primary amine attached to a tetrahydropyran ring at a quaternary carbon center.

- IUPAC Name: **(4-Methyloxan-4-yl)methanamine**
- Common Synonyms: (4-Methyltetrahydro-2H-pyran-4-yl)methanamine, 4-Aminomethyl-4-methyltetrahydro-2H-pyran
- CAS Number: 65626-24-6[\[1\]](#)
- Molecular Formula: C₇H₁₅NO[\[1\]](#)[\[2\]](#)
- Molecular Weight: 129.20 g/mol [\[1\]](#)

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Structure:  (Image generated for illustrative purposes)

Core Physicochemical Properties

The utility of a chemical building block in drug development is heavily dictated by its intrinsic physicochemical properties. The following table summarizes the key experimental and predicted values for **(4-Methyloxan-4-yl)methanamine**. It is crucial to note that while high-quality predictive models exist, experimental validation remains the gold standard.

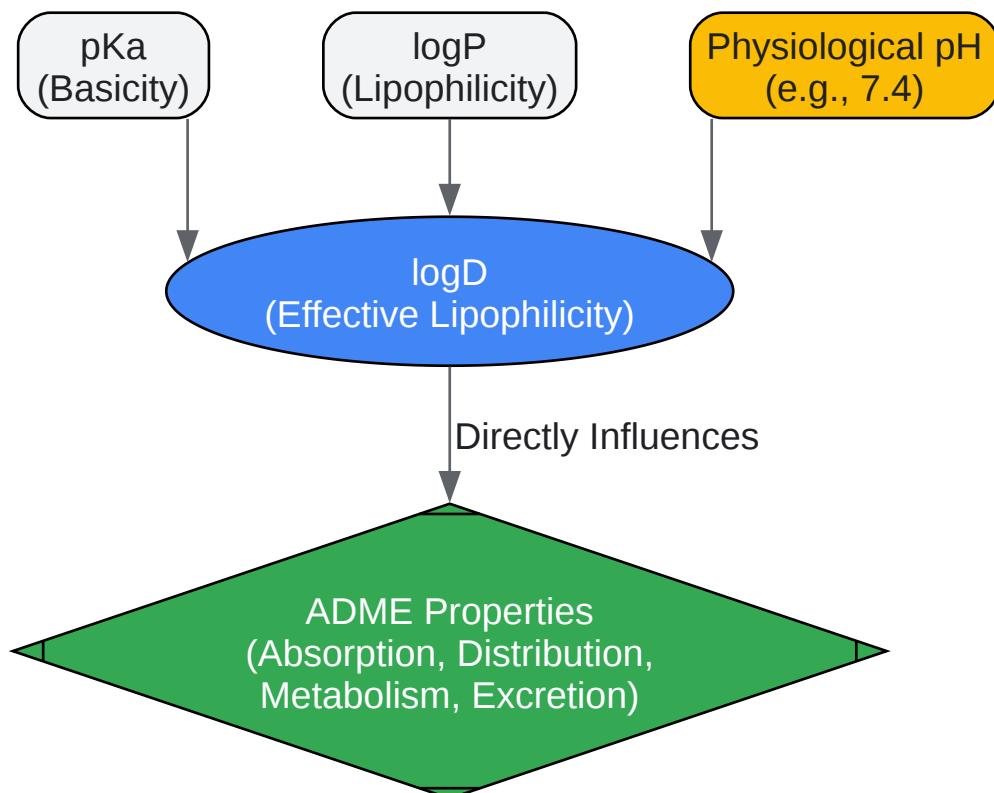
Property	Predicted/Estimated Value	Significance in Drug Discovery
pKa (Conjugate Acid)	~9.5 - 10.5	Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane passage.
logP (Octanol-Water)	0.3 (Predicted) [3]	Measures lipophilicity. A low positive value suggests balanced solubility, potentially avoiding issues of poor absorption or high metabolic clearance.
Aqueous Solubility	High (Predicted)	Essential for formulation and bioavailability. [4] High solubility is advantageous for developing intravenous formulations and can improve absorption for oral dosage forms. [5]
Boiling Point	156.5 ± 33.0 °C (Estimated)	Relevant for purification and handling during synthesis. Based on the structurally similar 4-methyltetrahydropyran-4-amine. [6]
Density	0.932 ± 0.06 g/cm³ (Estimated)	Physical constant useful for formulation calculations. Based on the structurally similar 4-methyltetrahydropyran-4-amine. [6]

Expert Discussion: Interpreting the Physicochemical Profile

As a Senior Application Scientist, my role extends beyond data presentation to providing actionable insights. The profile of **(4-Methyloxan-4-yl)methanamine** is particularly interesting for drug design.

- Ionization State: The primary amine group is strongly basic, with an estimated pKa typical for primary alkylamines (9-11).^{[7][8]} This means that at physiological pH of 7.4, the molecule will exist almost exclusively in its protonated, cationic form ($\text{R-CH}_2\text{NH}_3^+$). This has profound implications:
 - High Aqueous Solubility: The charged state promotes strong interactions with water, leading to high solubility. This is a significant advantage, as poor solubility is a primary cause of compound failure in development.^[9]
 - Membrane Permeability: While high water solubility is beneficial for formulation, the charged state hinders passive diffusion across lipophilic cell membranes. This is a critical consideration for oral bioavailability and reaching intracellular targets. The molecule would likely rely on specific transporters or other mechanisms to enter cells.
- Lipophilicity and logD: The predicted logP of 0.3 indicates a molecule with a slight preference for a lipophilic environment in its neutral state.^[3] However, the more relevant parameter at physiological pH is the Distribution Coefficient (logD), which accounts for ionization. Given the high pKa, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP. This balance of a moderately lipophilic core (the oxane ring) with a strongly hydrophilic, charged amine makes it a versatile scaffold. It can be strategically incorporated into larger molecules to fine-tune their overall solubility and permeability profiles.

The logical interplay between these properties is visualized below.



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Caption: Relationship between core physicochemical properties and ADME outcomes.

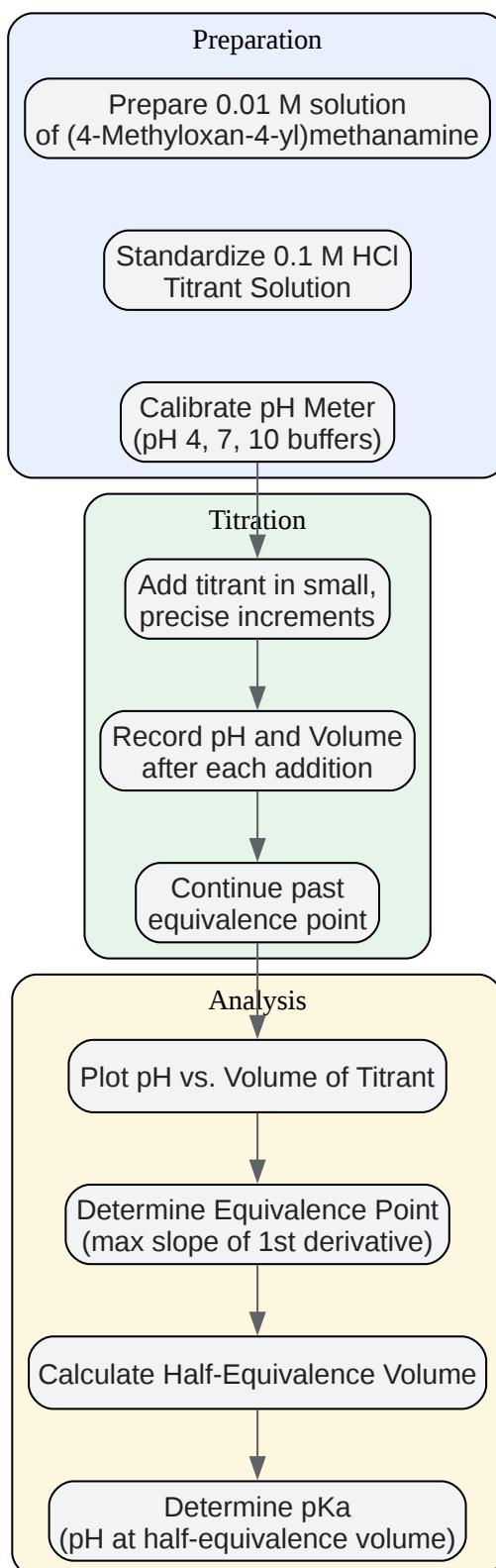
Experimental Protocols for Property Determination

To ensure scientific rigor, predicted values must be confirmed experimentally. The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of **(4-Methyloxan-4-yl)methanamine**.

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for its accuracy and reliability in determining the dissociation constant of ionizable groups.[7][10]

Principle: The compound, a base, is dissolved in water and titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa of the conjugate acid is the pH at which 50% of the amine has been protonated (the half-equivalence point).[7][11]

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Caption: Workflow for pKa determination via potentiometric titration.

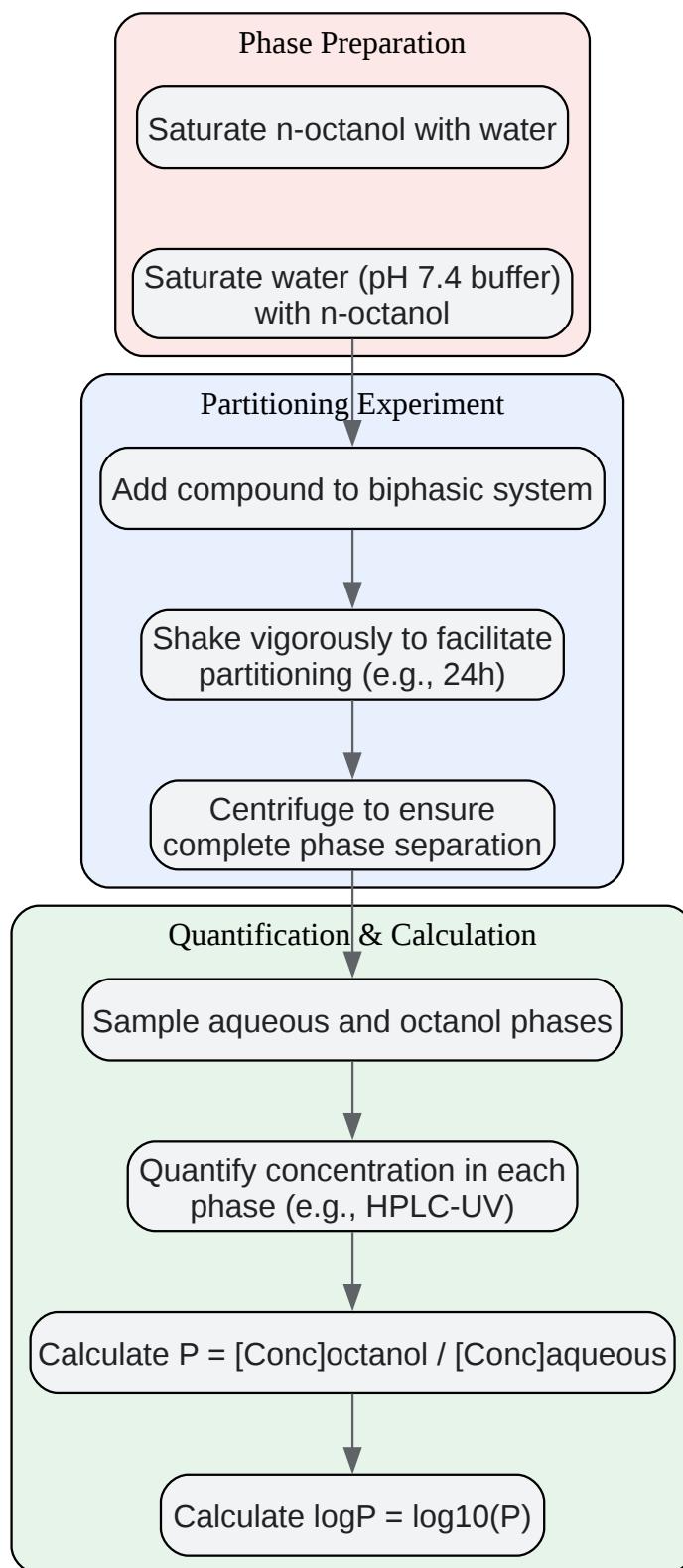
Detailed Methodology:

- Sample Preparation: Accurately weigh and dissolve a sample of **(4-Methyloxan-4-yl)methanamine** in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
- Titrant Preparation: Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).
- Instrumentation Setup: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
- Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and begin adding the standardized HCl titrant in small, precise increments using an automated burette.
- Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The equivalence point is identified as the point of maximum inflection. The pKa is the pH value recorded at exactly half of the volume of titrant required to reach the equivalence point.

Determination of logP by Shake-Flask Method

This classic "shake-flask" method directly measures the partitioning of a compound between n-octanol and water and remains the most definitive technique.[\[12\]](#)

Principle: The compound is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is measured, and the logP is calculated as the base-10 logarithm of the ratio of the concentrations.

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Caption: Workflow for logP determination using the shake-flask method.

Detailed Methodology:

- Phase Preparation: Prepare two stock solutions: n-octanol saturated with water and water (or a suitable buffer like PBS at pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[13]
- Experiment Setup: Add a known amount of **(4-Methyloxan-4-yl)methanamine** to a vial containing known volumes of the pre-saturated n-octanol and water phases.
- Equilibration: Seal the vial and shake it at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium distribution is achieved.
- Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility, which is the most relevant value for predicting in-vivo dissolution.[9][14]

Principle: An excess amount of the solid compound is suspended in an aqueous buffer. The suspension is agitated until the solution is saturated and in equilibrium with the undissolved solid. The solid is then removed, and the concentration of the dissolved compound in the clear supernatant is quantified.

Detailed Methodology:

- Sample Preparation: Add an excess amount of solid **(4-Methyloxan-4-yl)methanamine** to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered

saline, pH 7.4). The excess solid should be clearly visible.

- Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[\[14\]](#)
- Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step must be performed carefully to avoid disturbing the equilibrium.
- Quantification: Withdraw a precise volume of the clear supernatant and dilute it as necessary. Quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or HPLC-UV by comparing the response to a standard curve of known concentrations.
- Result Expression: The final solubility is reported in units such as µg/mL or mM.

Spectroscopic Profile

While not strictly physicochemical properties, the spectroscopic signatures of a molecule are vital for its identification and structural confirmation.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl ($-\text{CH}_2\text{NH}_2$) protons, the methyl ($-\text{CH}_3$) group protons, and the diastereotopic protons of the oxane ring. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrogen and the quaternary carbon will have characteristic chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine group (typically two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region) and C-O stretching for the ether linkage (around $1050\text{-}1150\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Under electron ionization (EI), the molecule will fragment in a predictable pattern. With electrospray ionization (ESI), the spectrum will be dominated by the

protonated molecular ion $[M+H]^+$ at an m/z corresponding to the molecular weight plus a proton (130.12).

Conclusion

(4-Methyloxan-4-yl)methanamine possesses a well-defined set of physicochemical properties that make it a highly valuable and versatile building block for drug discovery. Its primary amine confers strong basicity and high aqueous solubility in its protonated state, while the substituted oxane ring provides a stable, moderately lipophilic core. The balance between these hydrophilic and lipophilic features, characterized by its pKa and logP, is a critical determinant of its behavior in biological systems. The robust experimental protocols detailed herein provide a clear path for researchers to validate these properties, ensuring data integrity and enabling more informed decisions in the design and development of next-generation therapeutics.

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